molecular formula C20H19N3O3S B2913839 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681268-23-5

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2913839
CAS No.: 681268-23-5
M. Wt: 381.45
InChI Key: CSSNVLUMBJOZKC-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a benzamide moiety at position 2.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-8-9-18(14(2)10-13)23-19(16-11-27(25,26)12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNVLUMBJOZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H18N3O3S
  • Molecular Weight : 399.4386 g/mol
  • CAS Number : 6226-58-0
  • Structure : The compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with a thieno[3,4-c]pyrazole core can modulate various enzymatic pathways and receptor activities. This modulation can lead to significant alterations in cellular processes such as:

  • Signal Transduction : The compound may influence signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been noted that similar compounds can inhibit enzymes involved in cancer progression and inflammation.

Anticancer Properties

Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance:

  • Case Study 1 : A study identified a related compound that demonstrated potent inhibition of cancer cell lines by inducing apoptosis through modulation of the Bcl-2 family proteins. The mechanism involved the activation of caspases leading to programmed cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that derivatives containing the thieno[3,4-c]pyrazole structure possess activity against various bacterial strains:

  • Case Study 2 : A series of related compounds were tested against Staphylococcus aureus and Klebsiella pneumoniae, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth at low concentrations
Klebsiella pneumoniaeEffective against multiple strains

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the thieno[3,4-c]pyrazole core.
  • Introduction of the dimethylphenyl group.
  • Finalization through amide bond formation.

The optimization of these synthetic routes is crucial for enhancing yield and purity for further biological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

(a) 4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
  • Structure : A bromine atom at the 4-position of the benzamide and a 4-methylphenyl group on the pyrazole.
  • Properties : Bromine increases molecular weight (MW: ~422.3) and may enhance lipophilicity compared to the unsubstituted benzamide in the target compound. Melting point (mp) data are unspecified, but analogs with halogens often exhibit higher mp due to stronger intermolecular forces .
(b) N-[2-(3,5-Dimethylphenyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl]-3,4,5-Triethoxybenzamide
  • Structure : Triethoxybenzamide substituent and 3,5-dimethylphenyl group on the pyrazole.
  • Properties: Ethoxy groups increase solubility in polar solvents but may reduce membrane permeability.

Variations in the Heterocyclic Core

(a) (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11a)
  • Structure : Thiazolo-pyrimidine core with a 2,4,6-trimethylbenzylidene group.
  • Properties: Higher melting point (243–246°C) compared to typical thieno-pyrazole derivatives, likely due to extended conjugation and rigid structure. Yield: 68%, similar to many pyrazole syntheses .
  • Spectroscopy : IR shows NH and CN stretches (3,436 cm⁻¹ and 2,219 cm⁻¹), while ^13^C NMR confirms aromatic and carbonyl carbons .
(b) N1-(5,5-Dioxido-2-Phenyl-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)-N2-(4-Methoxybenzyl)Oxalamide
  • Structure : Oxalamide linker replaces benzamide, with a 4-methoxybenzyl group.
  • Molecular weight (440.5) is higher than the target compound .

Functional Group Modifications

3,4-Dimethoxy-N-(2-(4-Methoxyphenyl)-5,5-Dioxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Benzamide
  • Structure : Dimethoxy and methoxyphenyl substituents.
  • Properties : Methoxy groups enhance electron-donating effects, possibly stabilizing the molecule against oxidative metabolism. Comparative solubility data are unavailable .

Key Research Findings

  • Substituent Position Effects : 2,4-Dimethylphenyl (target) vs. 3,5-dimethylphenyl or 4-methylphenyl substitutions influence steric hindrance and electronic distribution, impacting receptor binding or crystallization.
  • Functional Group Impact : Bromine (electron-withdrawing) and ethoxy (electron-donating) groups modulate solubility and metabolic stability .
  • Synthesis Efficiency : Yields for heterocyclic analogs (e.g., 68% for thiazolo-pyrimidine ) suggest feasible scalability for the target compound with optimized conditions.

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